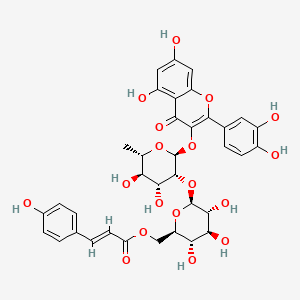
Quercetin-3-O-(6'''-trans-p-Coumaroyl-2''-Glucosyl)rhamnosid
Übersicht
Beschreibung
Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside is a complex flavonoid glycoside compound with the molecular formula C₃₆H₃₆O₁₈ . It is known for its antioxidant properties and is found in various plants, including Ginkgo biloba . This compound is a derivative of quercetin, a well-known flavonoid, and is conjugated with p-coumaric acid and sugars, enhancing its biological activity.
Wissenschaftliche Forschungsanwendungen
Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Wirkmechanismus
Target of Action
It’s known that quercetin derivatives often interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The compound has been found to interact with its targets through the formation of hydrogen bonds . This interaction can affect various biological processes, such as the glycation process .
Biochemical Pathways
It’s known that quercetin derivatives often influence pathways related to oxidative stress, inflammation, and glucose metabolism .
Pharmacokinetics
It’s known that quercetin derivatives are often soluble in dmso, methanol, and acetone water solution , which may impact their bioavailability.
Result of Action
Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside has been found to exhibit inhibitory activity against α-glucosidase and glycation . This suggests that the compound may have potential therapeutic effects in conditions such as diabetes mellitus .
Action Environment
It’s known that the compound is photosensitive , suggesting that light exposure may affect its stability and activity.
Biochemische Analyse
Biochemical Properties
Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside plays a significant role in biochemical reactions due to its antioxidant activity. It interacts with various enzymes and proteins, including tyrosinase, which it inhibits . This inhibition is crucial in preventing the oxidation of phenolic compounds, thereby reducing oxidative stress in cells. Additionally, it interacts with other biomolecules such as reactive oxygen species (ROS), neutralizing them and protecting cells from oxidative damage .
Cellular Effects
Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside exerts multiple effects on different cell types and cellular processes. It influences cell signaling pathways, particularly those involved in oxidative stress response and inflammation . By modulating these pathways, it can alter gene expression and cellular metabolism, leading to enhanced cell survival and reduced inflammation. For instance, it has been shown to upregulate the expression of antioxidant enzymes and downregulate pro-inflammatory cytokines .
Molecular Mechanism
At the molecular level, Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside exerts its effects through several mechanisms. It binds to the active sites of enzymes like tyrosinase, inhibiting their activity . This binding interaction prevents the oxidation of phenolic substrates, thereby reducing the formation of ROS. Additionally, it can modulate gene expression by interacting with transcription factors and signaling molecules, leading to changes in the expression of genes involved in oxidative stress response and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that it can maintain its antioxidant and anti-inflammatory effects for extended durations, although the extent of these effects may diminish over time .
Dosage Effects in Animal Models
The effects of Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside vary with different dosages in animal models. At low to moderate doses, it exhibits beneficial effects such as reduced oxidative stress and inflammation . At high doses, it can cause toxic effects, including liver damage and gastrointestinal disturbances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside is involved in several metabolic pathways. It is metabolized by enzymes such as glycosidases and esterases, which cleave the glycosidic and ester bonds, respectively . This metabolism leads to the formation of quercetin and p-coumaric acid, which are further metabolized by phase II enzymes, including UDP-glucuronosyltransferases and sulfotransferases . These metabolic processes influence the compound’s bioavailability and biological activity.
Transport and Distribution
Within cells and tissues, Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to different cellular compartments, including the cytoplasm and nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may accumulate in the mitochondria, where it can protect against mitochondrial oxidative damage, or in the nucleus, where it can modulate gene expression .
Vorbereitungsmethoden
The synthesis of Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside typically starts from commercially available quercetin . The process involves several steps:
Regioselective Benzylation: Quercetin is benzylated to produce 4’, 7-di-O-benzylquercetin.
Selective β-Glycosylation: The 3-OH group of quercetin is selectively glycosylated.
Acylation: The 6’'-OH group is acylated with trans-p-coumaric acid.
Debenzylation: The final step involves debenzylation via catalytic transfer hydrogenation.
Analyse Chemischer Reaktionen
Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Quercetin-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside is unique due to its specific glycosylation and acylation patterns. Similar compounds include:
Quercetin-3-O-rhamnoside: Lacks the p-coumaroyl group and has different biological activities.
Quercetin-3-O-glucoside: Contains only a glucose moiety without the rhamnose and p-coumaroyl groups.
Quercetin-3-O-(6’‘’-p-coumaroyl)glucoside: Similar but lacks the rhamnose moiety.
These compounds differ in their glycosylation and acylation, which influence their solubility, stability, and biological activities.
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36O18/c1-14-26(43)30(47)34(54-35-31(48)29(46)27(44)23(52-35)13-49-24(42)9-4-15-2-6-17(37)7-3-15)36(50-14)53-33-28(45)25-21(41)11-18(38)12-22(25)51-32(33)16-5-8-19(39)20(40)10-16/h2-12,14,23,26-27,29-31,34-41,43-44,46-48H,13H2,1H3/b9-4+/t14-,23+,26-,27+,29-,30+,31+,34+,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMKTLJKBSXMMR-WLKGHKDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143061-65-8 | |
| Record name | Quercetin-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143061658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | QUERCETIN-3-O-(6'''-TRANS-P-COUMAROYL-2''-GLUCOSYL)RHAMNOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PGL6583N7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





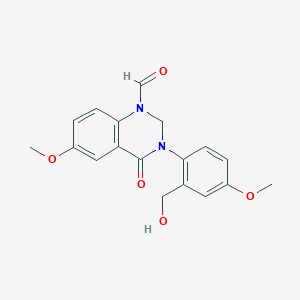
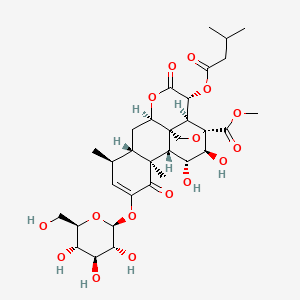
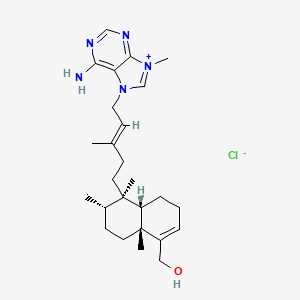

![5-[1-[5-[2-(Dimethylamino)heptyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1247782.png)
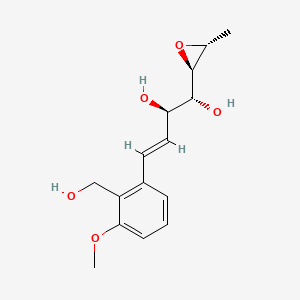
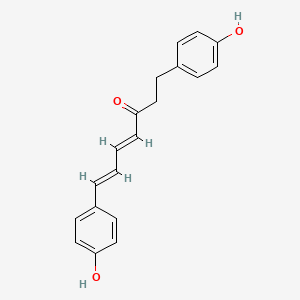
![(3S,3'R,4'R,5S,7R)-11-hydroxy-4'-(3-methoxycarbonyl-3-methyl-2-oxopentyl)-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid](/img/structure/B1247789.png)
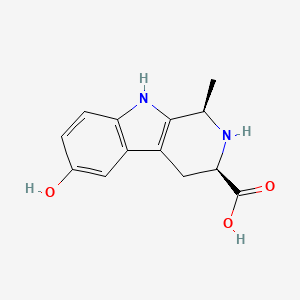

![1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-](/img/structure/B1247792.png)
